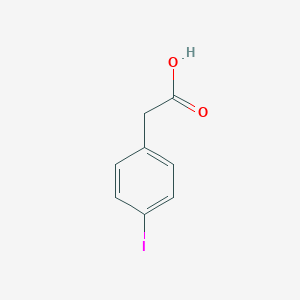

4-Iodophenylacetic acid

描述

Significance and Research Trajectories of Halogenated Phenylacetic Acid Derivatives in Chemical Science

Halogenated phenylacetic acid derivatives represent a pivotal class of compounds in chemical science, serving as versatile building blocks and key intermediates in the synthesis of a wide array of functional molecules. acs.orgnih.gov The introduction of a halogen atom onto the phenylacetic acid scaffold dramatically influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and biological activity. researchgate.net This strategic halogenation allows for a diverse range of chemical transformations, most notably cross-coupling reactions like the Suzuki coupling, which are fundamental in modern organic synthesis. fishersci.nl

The research trajectories of these derivatives have been largely driven by their applications in medicinal chemistry and materials science. In drug discovery, the phenylacetic acid moiety is a recognized pharmacophore, and its halogenated analogues have been explored for the development of anti-inflammatory agents, anticancer drugs, and inhibitors of enzymes such as aldose reductase. nih.govchemimpex.comresearchgate.net The halogen atom can act as a handle for further molecular elaboration or can be integral to the compound's biological function. In materials science, these compounds are utilized in the creation of advanced polymers and functional materials, where the halogen substituent can enhance properties like thermal stability and conductivity. chemimpex.com

Historical Context and Evolution of Research on 4-Iodophenylacetic Acid

Research into this compound has evolved from its initial use as a simple organic building block to its current status as a sophisticated tool in various scientific domains. Early research likely focused on its synthesis and basic characterization, establishing it as a readily available starting material. nih.gov A common synthetic route involves the iodination of phenylacetic acid. nih.gov

A significant evolution in its research trajectory came with the advent of radiolabeling techniques. The presence of the iodine atom allows for the convenient introduction of radioactive isotopes, such as Iodine-131. ontosight.airesearchgate.netbenthamscience.com This has made this compound a valuable precursor for the synthesis of radiopharmaceuticals for imaging and therapeutic purposes. nih.govontosight.aibenthamscience.com Studies have investigated the biodistribution and pharmacokinetics of radioiodinated this compound, exploring its potential in cancer diagnostics and therapy. benthamscience.combiosynth.com

Current Research Frontiers and Emerging Interests in this compound Chemistry

The current research landscape for this compound is characterized by its application in cutting-edge areas of chemistry and biology. Its role as a crucial intermediate in the synthesis of complex molecules remains a primary focus. fishersci.nlchemimpex.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1798-06-7 | infiniumpharmachem.comnih.gov |

| Molecular Formula | C8H7IO2 | biosynth.comnih.gov |

| Molecular Weight | 262.04 g/mol | biosynth.comnih.gov |

| Appearance | Yellow to light red or brown powder | infiniumpharmachem.com |

| Melting Point | 130 - 143 °C | chemimpex.comthermofisher.comthermofisher.com |

| Solubility | Insoluble in water | fishersci.nl |

| IUPAC Name | 2-(4-iodophenyl)acetic acid | nih.gov |

One of the most active frontiers is its use in the development of novel anticancer agents. Researchers are incorporating this compound into platinum(IV) complexes, creating prodrugs with enhanced cytotoxic activity against various cancer cell lines. researchgate.net These multi-action complexes are designed to overcome drug resistance and improve therapeutic outcomes.

Furthermore, there is a growing interest in its application in materials science for creating polymers with specific properties. chemimpex.com The iodine atom can be leveraged for further polymerization or to impart desired electronic characteristics to the final material. chemimpex.com

Another emerging area is its use as a derivatization agent in analytical chemistry. libretexts.org By reacting with other molecules, it can enhance their detectability in techniques like high-performance liquid chromatography (HPLC). pubcompare.ai

Interactive Data Table: Research Applications of this compound

| Research Area | Specific Application | Key Findings/Significance | References |

| Pharmaceutical Synthesis | Intermediate for anti-inflammatory and analgesic drugs. | Structural modifications can lead to improved efficacy and selectivity. | chemimpex.com |

| Anticancer Research | Synthesis of cytotoxic platinum(IV) complexes. | The resulting complexes show activity against various cancer cell lines, including those with KRAS mutations. | researchgate.net |

| Radiolabeling | Precursor for I-131 labelled compounds for imaging and therapy. | Allows for the study of biodistribution and potential as a radiopharmaceutical. | nih.govontosight.airesearchgate.netbenthamscience.com |

| Materials Science | Incorporation into polymer matrices. | Can enhance material properties for use in electronics and coatings. | chemimpex.com |

| Organic Synthesis | Important raw material and intermediate. | Used in reactions like the Suzuki coupling. | fishersci.nl |

| Analytical Chemistry | Derivatization agent. | Can be used to prepare starting materials for the synthesis of other compounds for analytical studies. | scirp.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-iodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSHTWVDFAUNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170864 | |

| Record name | 4-Iodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-06-7 | |

| Record name | 4-Iodophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1798-06-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-iodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 4 Iodophenylacetic Acid

Established Synthetic Routes to 4-Iodophenylacetic Acid

This compound is a derivative of phenylacetic acid, characterized by an iodine atom at the fourth position of the phenyl ring. ontosight.ai Its synthesis is a key step for its various applications, including in the development of pharmaceuticals and for radiolabeling in medical research. ontosight.ainih.gov

Esterification Reactions for Derivative Synthesis

Esterification is a fundamental reaction for the derivatization of this compound. This process involves reacting the carboxylic acid group of this compound with an alcohol to form an ester. This transformation is crucial for creating a variety of derivatives with tailored properties for specific applications, such as in the synthesis of pharmaceutical intermediates. google.comorganic-chemistry.org

One documented example is the synthesis of (4-Amino-3-iodo-phenyl)-acetic acid ethyl ester. In this procedure, ethyl 2-(4-aminophenyl)acetate (B8474992) is reacted with N-iodosuccinimide in acetonitrile. The mixture is refluxed overnight, and after purification, yields ethyl 2-(4-amino-3-iodophenyl)acetate. chemicalbook.com

Another application involves the synthesis of platinum(IV) complexes with potential cytotoxic activity. In this case, halogenated phenylacetic acid derivatives, including this compound, are used as axial ligands. The synthesis involves reacting the acid with a platinum(IV) scaffold. mdpi.com

Isotope Exchange Reactions in Radiosynthesis

The presence of iodine in this compound makes it a suitable candidate for radiosynthesis through isotope exchange reactions. This process involves replacing the stable iodine atom with a radioactive isotope, such as Iodine-131 (¹³¹I). ontosight.aiup.ac.za This technique is valuable for preparing radiolabeled compounds for diagnostic and therapeutic applications in nuclear medicine. nih.govup.ac.za

A common method for the radiosynthesis of 4-[¹³¹I]iodophenylacetic acid involves an isotope exchange reaction where "cold" this compound is dissolved in ethanol. up.ac.za To this solution, ascorbic acid, a CuCO₃ catalyst, and citric acid are added. up.ac.za The reaction is carried out at elevated temperatures, followed by purification to remove unreacted radioiodine. up.ac.za Studies have reported radiochemical yields of approximately 53 ± 6% with a radiochemical purity of 97.8 ± 1.2%. up.ac.zaresearchgate.net Microwave-assisted synthesis has also been explored to accelerate the reaction, leading to shorter heating times and reduced impurities. nih.gov

The resulting radiolabeled this compound can be used in biodistribution and pharmacokinetic studies. up.ac.zaresearchgate.net

Halogenation and Iodination Strategies in Phenylacetic Acid Synthesis

The introduction of an iodine atom onto the phenyl ring of phenylacetic acid is a key strategy for synthesizing this compound and its derivatives.

One approach involves the direct iodination of phenylacetic acid. For instance, reacting phenylacetic acid with iodine in the presence of acetic acid and concentrated sulfuric acid can yield an isomeric mixture, from which this compound can be separated. nih.gov

Another strategy is the Pd(II)-catalyzed ortho-C-H iodination of phenylacetic acid substrates using a recyclable PdI₂ precatalyst. nih.govacs.org This method is particularly useful for substrates that are not compatible with traditional methods like amide formation followed by ortho-lithiation and iodination. nih.govacs.org

Furthermore, halogenation can be a step in a multi-step synthesis. For example, α-halophenylacetic acid can be prepared by the catalytic chlorination or bromination of phenylacetic acid. google.comgoogle.com This intermediate can then undergo further reactions.

Novel and Green Synthesis Approaches

Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing derivatives of this compound. These "green" approaches often utilize ionic liquids and microwave assistance to reduce reaction times and avoid the use of hazardous organic solvents. tandfonline.comtandfonline.com

An example is the Ullmann reaction for the synthesis of diaryl thioethers, where 2-iodophenylacetic acid is reacted with a thiophenol in an ionic liquid like [BMIM]Br with a copper catalyst. tandfonline.comtandfonline.com Microwave irradiation can significantly accelerate this reaction, leading to high yields in a much shorter time compared to conventional heating. tandfonline.comtandfonline.com

Another green approach involves the Suzuki cross-coupling reaction, also performed in an ionic liquid such as [BMIM]BF₄, to create biphenyl (B1667301) derivatives. tandfonline.comtandfonline.com This method, when combined with microwave assistance, provides a rapid and efficient route to these compounds. tandfonline.comtandfonline.com

Derivatization Strategies and Functional Group Interconversions

Derivatization of this compound involves modifying its functional groups to create new molecules with different chemical and biological properties. libretexts.org This can include transformations of the carboxylic acid group or reactions involving the iodinated phenyl ring. libretexts.orgyoutube.com

Synthesis of Halogenated Phenylacetic Acid Derivatives

The synthesis of various halogenated phenylacetic acid derivatives starting from or incorporating this compound is a significant area of research. These derivatives are often explored for their potential biological activities. mdpi.comnih.gov

One common derivatization is the conversion of the carboxylic acid to an amide. For example, the acid chloride of this compound can be reacted with an amine to form a diamide (B1670390). nih.gov

Another important reaction is the Suzuki coupling, where this compound is coupled with a boronic acid in the presence of a palladium catalyst to form biphenyl derivatives. nih.gov This reaction is a powerful tool for creating complex molecules from simpler starting materials. nih.gov

The tables below provide examples of reaction conditions and resulting derivatives.

Table 1: Synthesis of Halogenated Phenylacetic Acid Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Ethyl 2-(4-aminophenyl)acetate | N-Iodosuccinimide | Ethyl 2-(4-amino-3-iodophenyl)acetate | chemicalbook.com |

| This compound | 1) Oxalyl chloride; 2) N,N'-diphenethylethylenediamine, Et₃N | N-{2-[2-(4-Iodophenyl)-acetylamino]-ethyl}-2-(3,4-dichlorophenyl)-acetamide | nih.gov |

| This compound | 3,5-bis(trifluoromethyl)benzeneboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-(3′,5′-bis(Trifluoromethyl)-(1,1′-biphenyl)-4-yl)acetic Acid | nih.gov |

| 3-Chlorophenylacetic acid | N-Iodosuccinimide, Boron trifluoride dihydrate | 3-Chloro-4-iodophenylacetic acid | google.com |

| Compound Name |

|---|

| This compound |

| Phenylacetic acid |

| (4-Amino-3-iodo-phenyl)-acetic acid ethyl ester |

| Ethyl 2-(4-aminophenyl)acetate |

| N-Iodosuccinimide |

| Acetonitrile |

| Platinum(IV) complexes |

| Iodine-131 |

| Ascorbic acid |

| CuCO₃ |

| Citric acid |

| Ethanol |

| Acetic acid |

| Sulfuric acid |

| PdI₂ |

| α-Halophenylacetic acid |

| 2-Iodophenylacetic acid |

| [BMIM]Br |

| [BMIM]BF₄ |

| Diaryl thioethers |

| Biphenyl derivatives |

| N-{2-[2-(4-Iodophenyl)-acetylamino]-ethyl}-2-(3,4-dichlorophenyl)-acetamide |

| 2-(3′,5′-bis(Trifluoromethyl)-(1,1′-biphenyl)-4-yl)acetic Acid |

| 3-Chlorophenylacetic acid |

| 3-Chloro-4-iodophenylacetic acid |

| Boron trifluoride dihydrate |

| Oxalyl chloride |

| N,N'-diphenethylethylenediamine |

| Et₃N |

| 3,5-bis(trifluoromethyl)benzeneboronic acid |

| Pd(PPh₃)₄ |

Formation of Esters and Amides for Biological Probing

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of ester and amide derivatives. These transformations are fundamental in medicinal chemistry and chemical biology, allowing for the covalent attachment of this iodinated phenylacetate (B1230308) core to various molecules for biological investigation. The resulting esters and amides can modulate properties such as solubility, cell permeability, and target affinity.

A common strategy for amide bond formation involves the activation of the carboxylic acid with coupling reagents. A variety of reagents have been successfully employed for the synthesis of amides from carboxylic acids, which are applicable to this compound. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve efficiency. peptide.comnih.govresearchgate.net For challenging couplings, particularly with electron-deficient amines, a combination of EDC, 4-(dimethylamino)pyridine (DMAP), and a catalytic amount of HOBt has proven effective. nih.gov The reaction typically proceeds through a highly reactive acyliminium ion intermediate, facilitating the nucleophilic attack of the amine. nih.gov

The synthesis of esters can be achieved through similar activation methods or via Fischer esterification under acidic conditions. The choice of alcohol or amine is dictated by the desired application, ranging from simple alkyl chains to complex biomolecules.

A significant application of these derivatives is in the field of radiolabeling. The stable iodine atom on the phenyl ring can be exchanged with a radioactive isotope, such as ¹³¹I, to create radiotracers. For instance, ¹³¹I-labelled this compound has been synthesized via a copper-ion-assisted nucleophilic isotopic exchange reaction, accelerated by microwave heating. This method provides high radiochemical purity and yield in a significantly reduced reaction time. nih.gov The resulting radiolabeled compound can then be used in biodistribution and pharmacokinetic studies. peptide.com

Below is a table summarizing common coupling reagents used for the formation of amides from carboxylic acids, a methodology directly applicable to this compound.

| Coupling Reagent System | Abbreviation | Typical Application | Reference |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | EDC / HOBt | General amide synthesis, peptide coupling. | peptide.comnih.gov |

| Dicyclohexylcarbodiimide / 4-(Dimethylamino)pyridine | DCC / DMAP | Ester and amide synthesis; byproduct is insoluble. | nih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Peptide coupling. | |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Coupling of sterically hindered or electron-deficient amines. | nih.gov |

| 1,1'-Carbonyldiimidazole | CDI | Formation of amides, esters, and thioesters. | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

The carbon-iodine bond in this compound is a key feature that enables its participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex molecules from the this compound scaffold. The high reactivity of the aryl iodide bond makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. organic-chemistry.orgwikipedia.org this compound and its derivatives can be readily coupled with various aryl or vinyl boronic acids or their esters. The reaction is typically catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst, in the presence of a base. wikipedia.orgmdpi.com The choice of ligand, base, and solvent can significantly influence the reaction's efficiency. vu.nl

Heck-Mizoroki Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. gctlc.orgorganic-chemistry.org The aryl iodide of this compound can be coupled with various alkenes, such as acrylates, styrenes, and other vinyl compounds, using a palladium catalyst. beilstein-journals.org These reactions are often carried out in the presence of a base and can sometimes be performed in greener solvents like water. gctlc.org The products of these reactions are substituted cinnamic acid derivatives, which are themselves valuable synthetic intermediates.

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically in the presence of an amine base. numberanalytics.commdpi.com The ester of this compound has been shown to undergo Sonogashira coupling with terminal alkynes, leading to the formation of arylalkyne derivatives. mdpi.com These products can serve as precursors for a variety of complex molecules. vulcanchem.com

The following table summarizes the key components of these palladium-catalyzed cross-coupling reactions as they apply to this compound and its analogs.

| Reaction Name | Coupling Partner | Typical Catalyst/Co-catalyst | Key Product Feature | Reference |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Biaryl or Aryl-alkene | organic-chemistry.orgwikipedia.orgmdpi.com |

| Heck-Mizoroki | Alkene | Pd(II) salt (e.g., Pd(OAc)₂), Ligand, Base | Substituted Alkene (Cinnamic acid derivative) | gctlc.orgorganic-chemistry.orgbeilstein-journals.org |

| Sonogashira | Terminal Alkyne | Pd(0) or Pd(II) complex, Cu(I) salt, Base | Arylalkyne | numberanalytics.comorganic-chemistry.orgmdpi.com |

Incorporation into Complex Chemical Structures

Beyond simple derivatization and cross-coupling, this compound serves as a valuable building block for the construction of more intricate and functionally complex chemical structures. Its utility spans the development of bioactive molecules, radiopharmaceuticals, and functional materials.

In the realm of radiopharmaceuticals, the this compound moiety has been employed as an albumin-binding group. researchgate.net By attaching it to a radiolabeled targeting molecule, such as one that binds to the prostate-specific membrane antigen (PSMA), the circulation half-life of the radiotracer can be extended. This leads to enhanced tumor uptake and improved imaging or therapeutic efficacy. researchgate.net

Furthermore, this compound can be utilized in the synthesis of functionalized polymers. It has been attached to aminomethylated polystyrene to create a polymer-supported (diacetoxyiodo)benzene (B116549) reagent. beilstein-journals.orgbeilstein-journals.org This solid-phase reagent can then be used in various oxidative reactions, such as the spirocyclization of tyrosine derivatives, offering advantages in terms of ease of separation and reagent recycling. beilstein-journals.orgbeilstein-journals.org

The table below highlights examples of complex structures into which this compound has been incorporated.

| Complex Structure Type | Role of this compound | Resulting Function/Application | Reference |

| Platinum(IV) Complexes | Axial Ligand | Anticancer Prodrugs | mdpi.comnih.gov |

| Radiotracers | Albumin-Binding Moiety | Enhanced Tumor Uptake and Retention | researchgate.net |

| Polymer-Supported Reagents | Functional Component | Solid-Phase Oxidizing Agent | beilstein-journals.orgbeilstein-journals.org |

Mechanistic Investigations of Chemical Reactivity and Reaction Pathways

Reaction Mechanisms Involving the Iodophenyl Moiety

The iodophenyl moiety of 4-iodophenylacetic acid is a key determinant of its chemical reactivity, primarily serving as a versatile precursor in a variety of coupling reactions. The carbon-iodine bond is susceptible to cleavage, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its application as a building block in organic synthesis.

One of the most prominent reaction mechanisms involving the iodophenyl group is the Suzuki-Miyaura coupling . In this palladium-catalyzed reaction, this compound reacts with an aryl boronic acid in the presence of a base. The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The iodine substituent is an excellent leaving group in this context, superior to bromine or chlorine, which facilitates the initial oxidative addition step.

Another important transformation is the Sonogashira coupling , which involves the reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. acs.org The mechanism is thought to involve the formation of a palladium-acetylide complex, which then undergoes reductive elimination with the aryl iodide to form the coupled product.

Furthermore, the iodophenyl group can participate in Heck coupling reactions , where it is coupled with an alkene under palladium catalysis. The mechanism involves the oxidative addition of the aryl iodide to the palladium catalyst, followed by insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to give the substituted alkene.

The iodophenyl moiety can also undergo nucleophilic aromatic substitution (NAS) reactions, where the iodine atom is displaced by a nucleophile. For instance, under basic conditions, iodine can be replaced by amines or alkoxy groups.

Finally, the iodine atom can be involved in the formation of hypervalent iodine reagents. For example, this compound has been used to synthesize polymer-supported (diacetoxyiodo)benzene (B116549) reagents. beilstein-journals.org These reagents are valuable for their oxidative properties and as electrophiles in various organic transformations. beilstein-journals.org

Carboxylic Acid Functional Group Reactivity Studies

The carboxylic acid group (-COOH) is the other key functional group in this compound, and its reactivity is central to many of the compound's applications. ontosight.aichempanda.com Carboxylic acids are known for their acidic nature and can undergo a variety of transformations. chempanda.commsu.edu

A fundamental reaction of the carboxylic acid group is esterification . This process typically involves reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric or hydrochloric acid. The mechanism proceeds via an acid-catalyzed nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid. Protonation of the carbonyl oxygen by the acid catalyst increases the electrophilicity of the carbonyl carbon, facilitating the attack by the alcohol nucleophile. This is followed by the elimination of a water molecule to form the ester. The reaction is reversible, and to drive it towards the product, excess alcohol is often used, or the water produced is removed.

Amidation is another crucial reaction of the carboxylic acid group. This compound can be converted to its corresponding amide by reaction with an amine. This transformation often requires the activation of the carboxylic acid, for instance, by converting it into a more reactive acid chloride. google.com The acid chloride can then readily react with an amine to form the amide. Alternatively, coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and the amine. sci-hub.box For example, 2-(4-Iodophenyl)-N,N-diphenylacetamide has been synthesized from 2-(4-iodophenyl)acetic acid and diphenylamine. sci-hub.box

The carboxylic acid group can also undergo reduction . Using strong reducing agents like lithium aluminum hydride, the carboxylic acid can be reduced to the corresponding primary alcohol, 2-(4-iodophenyl)ethanol.

Furthermore, the carboxyl group can direct the regioselectivity of certain reactions. For instance, in iridium-catalyzed C-H iodination, the presence of a CH2COOH directing group in phenylacetic acid resulted in a low yield of the ortho-iodinated product, indicating that this group has a low directing ability for this specific transformation. diva-portal.org

The reactivity of carboxylic acid derivatives generally follows the order: acyl phosphates > thioesters > esters/carboxylic acids > amides > carboxylates. libretexts.org This trend is influenced by the stability of the leaving group, with weaker bases being better leaving groups. libretexts.org

Catalyst Selection and Optimization in Transformations of this compound

The transformation of this compound often relies heavily on the use of catalysts, particularly for reactions involving the iodophenyl moiety. The selection and optimization of these catalysts are crucial for achieving high yields, selectivity, and efficiency.

Palladium catalysts are paramount in many key transformations of this compound. uu.nl In Suzuki-Miyaura couplings , palladium complexes such as Pd(PPh₃)₄ or those generated in situ from a palladium(II) salt and a phosphine (B1218219) ligand are commonly employed. acs.org The choice of ligand can significantly influence the catalyst's activity and selectivity. For instance, bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) have been used in palladium-catalyzed carbonylation reactions. d-nb.info The optimization of these catalytic systems can involve adjusting the palladium source, the ligand, the base, and the solvent.

For Sonogashira couplings , a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI) is typically used. acs.org The palladium catalyst activates the aryl iodide, while the copper co-catalyst facilitates the formation of the copper acetylide, which then participates in the transmetalation step.

In some cases, cationic palladium(II) complexes have been shown to be highly reactive for C-H activation and cross-coupling reactions at room temperature. beilstein-journals.org These can be generated in situ from Pd(OAc)₂ and an acid like HBF₄. beilstein-journals.org The use of additives such as 1,4-benzoquinone (B44022) can also promote these reactions. beilstein-journals.org

The support material for the catalyst can also play a critical role. samaterials.com For instance, palladium on activated carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions. samaterials.com Other supports like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and zeolites offer different properties in terms of surface area, thermal stability, and acidity, which can be tailored for specific applications. samaterials.com

Iridium catalysts have also been explored for the functionalization of related compounds. For example, an iridium-catalyzed ortho-iodination of benzoic acids has been reported, although phenylacetic acid itself was found to be a poor substrate under these conditions. diva-portal.org

The optimization of catalytic processes often involves a systematic study of various parameters, including catalyst loading, reaction temperature, pressure, and the molar ratio of reactants. Statistical methods like Design of Experiments (DoE) can be employed to efficiently explore the reaction space and identify optimal conditions. d-nb.info

Stereochemical and Regioselective Considerations in Reactions

In reactions involving this compound and its derivatives, stereochemistry and regioselectivity are important considerations that dictate the structure of the final products. masterorganicchemistry.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com While this compound itself is achiral, reactions involving this molecule can lead to the formation of chiral centers. For instance, in the synthesis of enantiomerically pure organoiodine catalysts, 2-iodophenylacetic acid has been reacted with dimethyl L-(+)-tartrate, introducing chirality into the molecule. thieme-connect.de Similarly, in the synthesis of spirocyclic scaffolds, chiral iodoarenes have been used as precatalysts to achieve stereoselective spirocyclization with high enantiomeric excess. beilstein-journals.org

The Ireland-Claisen rearrangement of phenylacetate (B1230308) derivatives has been studied to understand the electronic dependency of diastereoselectivity. bath.ac.uk These studies have shown that the electronic nature of substituents on the aryl ring can significantly influence the stereochemical outcome of the rearrangement. bath.ac.uk

Regioselectivity is the preference for bond formation at one position over another. masterorganicchemistry.com In the context of this compound, this is particularly relevant in reactions that functionalize the aromatic ring. The iodine atom is at the para-position (position 4) of the phenyl ring relative to the acetic acid group. ontosight.ai This specific substitution pattern is a result of the synthetic route used to prepare the compound.

When this compound undergoes further substitution on the aromatic ring, the position of the new substituent is influenced by the directing effects of the existing groups. For example, in iridium-catalyzed C-H iodination of benzoic acids, the reaction is highly regioselective for the ortho-position to the carboxylic acid directing group. diva-portal.org However, for phenylacetic acid, the CH₂COOH group shows a low directing ability, leading to poor yields of the ortho-iodinated product. diva-portal.org

In cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings, the reaction occurs specifically at the carbon atom bearing the iodine atom, demonstrating high regioselectivity due to the reactivity of the carbon-iodine bond. acs.org

Kinetic and Thermodynamic Aspects of this compound Reactions

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles. Understanding these aspects is crucial for optimizing reaction conditions and predicting product distributions.

Kinetics deals with the rates of chemical reactions. The rate of a reaction involving this compound can be influenced by several factors, including the concentration of reactants, temperature, and the presence of a catalyst. For instance, in the Monsanto process for acetic acid synthesis, which involves the carbonylation of methanol, the reaction is first-order with respect to both methyl iodide and the rhodium catalyst. wikipedia.org This indicates that the rate-determining step is the oxidative addition of methyl iodide to the catalyst. wikipedia.org

Kinetic studies on the photodecarboxylation of 4-substituted phenylacetic acids, including this compound, have shown that the reaction proceeds via the formation of acyl hypoiodites. journals.co.za The rate of decarboxylation is influenced by a polar effect, with a correlation observed between the reaction rates and the Hammett constants of the substituents. journals.co.za This suggests that the stability of the transition state, which possesses a degree of charge separation, is a key factor in determining the reaction rate. journals.co.za

The kinetics of esterification of carboxylic acids are also well-studied. The reaction is typically second-order, and the rate can be significantly enhanced by an acid catalyst. bg.ac.rs The rate constants for the reaction of 2-substituted phenylacetic acids with diazodiphenylmethane (B31153) have been determined in various aprotic solvents, and the data correlated using the Kamlet-Taft solvatochromic equation to understand the solvent effects on the reaction rates. bg.ac.rs

Thermodynamics is concerned with the energy changes that accompany chemical reactions and the position of equilibrium. The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction.

In the context of this compound, thermodynamic considerations are important for understanding the stability of intermediates and products. For example, in the homolytic cleavage of carbon-tin bonds in related organotin compounds, computational methods have been used to calculate bond dissociation energies (BDEs), providing insight into the thermodynamics of these reactions. researchgate.net

The equilibrium of reversible reactions, such as esterification, is governed by the equilibrium constant (K_eq). msu.edu For the esterification of acetic acid with ethanol, the equilibrium constant is close to 2, indicating that the reaction is reversible and that strategies to shift the equilibrium, such as removing water, are necessary to achieve high yields. msu.edu

Data Tables

Table 1: Rate Constants for the Photodecarboxylation of 4-Substituted Phenylacetic Acids

| Substituent | Rate Constant (k x 10⁵ s⁻¹) |

| H | 4.8 |

| CH₃ | 3.5 |

| Cl | 6.2 |

| Br | 6.5 |

| I | 6.8 |

| NO₂ | 14.2 |

Data adapted from kinetic studies on the photodecarboxylation of phenylacetic acids. The data highlights the influence of the para-substituent on the reaction rate. journals.co.za

Table 2: Catalyst Systems for Transformations of Phenylacetic Acid Derivatives

| Reaction | Catalyst System | Substrate | Product | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ | This compound, Arylboronic acid | 4-Arylphenylacetic acid | |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI | 3-Iodophenylacetic acid, TMS-acetylene | 3-(Trimethylsilylethynyl)phenylacetic acid | acs.org |

| C-H Arylation | Pd(MeCN)₄₂ | Arylurea, Arylboronic acid | Arylated urea (B33335) | beilstein-journals.org |

| Carbonylation | [Pd(Cl)₂(dppe)], NaI, NaOMe | Methyl formate | Acetic acid, Methyl acetate | d-nb.info |

| Ortho-Iodination | Ir(III) complex | Benzoic acid | 2-Iodobenzoic acid | diva-portal.org |

This table summarizes various catalytic systems used in the transformation of phenylacetic acid and its derivatives, showcasing the diversity of catalysts and reaction types.

Advanced Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies for Structural Assignmentd-nb.infogoogleapis.comrsc.orgbenchchem.com

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. mdpi.com It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Spectral Analysisgoogleapis.comhmdb.cahmdb.ca

Proton NMR spectroscopy of 4-Iodophenylacetic acid reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the phenyl ring typically appear as a set of multiplets due to spin-spin coupling. The protons of the methylene (B1212753) (-CH2-) group adjacent to the carboxylic acid and the phenyl ring resonate at a characteristic chemical shift, influenced by the electron-withdrawing nature of the neighboring groups. The acidic proton of the carboxyl group (-COOH) is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.0 - 7.8 | Multiplet (often two doublets) |

| Methylene (CH₂) | 3.5 - 3.8 | Singlet |

| Carboxylic Acid (COOH) | 10.0 - 12.0 | Broad Singlet |

This is an interactive data table. Column headers can be clicked to sort the data.

Carbon-13 (¹³C) NMR Spectral Analysisgoogleapis.commdpi.comlibretexts.orgthieme-connect.de

In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid is typically found at the most downfield position (lowest magnetic field) due to the strong deshielding effect of the two oxygen atoms. The carbon atom to which the iodine is attached (C-I) shows a characteristic chemical shift, which is significantly influenced by the heavy iodine atom. The other aromatic carbons and the methylene carbon also have specific resonance frequencies that aid in the complete structural assignment.

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |

| Carbonyl (C=O) | 170 - 180 |

| Aromatic (C-I) | 90 - 95 |

| Aromatic (CH) | 128 - 138 |

| Aromatic (quaternary) | 135 - 140 |

| Methylene (CH₂) | 40 - 45 |

This is an interactive data table. Column headers can be clicked to sort the data.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysisgoogleapis.comtennessee.edunih.govsavemyexams.comlibretexts.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applicationsgoogleapis.comtennessee.edunih.govresearchgate.net

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, the compound is first vaporized and passed through a GC column, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact. This ionization process often causes the molecule to break apart into smaller, charged fragments.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. nih.gov A prominent peak in the mass spectrum is often observed at an m/z (mass-to-charge ratio) of 217. nih.gov The fragmentation pattern provides a fingerprint of the molecule, with characteristic fragments arising from the cleavage of specific bonds. For instance, the loss of the carboxylic acid group (a loss of 45 Da) is a common fragmentation pathway for this type of compound. The presence of iodine is also readily identified by its characteristic isotopic pattern.

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [C₈H₇IO₂]⁺ | 262 | Molecular Ion |

| [C₇H₆I]⁺ | 217 | Loss of COOH |

| [C₆H₄I]⁺ | 203 | Loss of CH₂COOH |

| [C₈H₇O₂]⁺ | 135 | Loss of I |

This is an interactive data table. Column headers can be clicked to sort the data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysistennessee.edusavemyexams.comspectroscopyonline.comuliege.beresearchgate.net

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing valuable structural information.

For this compound, the IR spectrum will prominently feature a strong, broad absorption band corresponding to the O-H stretching vibration of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. Another strong absorption is the C=O stretch of the carbonyl group, which appears around 1700 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in the Raman spectrum, the symmetric C=C stretching of the aromatic ring and the C-I stretch can give rise to strong Raman signals.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C=O Stretch (Carbonyl) | 1680-1720 (strong) | Moderate |

| C=C Stretch (Aromatic) | 1450-1600 (variable) | Strong |

| C-I Stretch | < 600 | Strong |

This is an interactive data table. Column headers can be in clicked to sort the data.

X-ray Crystallography for Solid-State Structural Determination

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of 4-iodophenylacetic acid. These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior. For instance, studies have focused on the impact of the iodine substituent on the electronic properties of the phenylacetic acid scaffold. The electron-withdrawing nature of the iodine atom influences the charge distribution on the aromatic ring and the acidity of the carboxylic acid group.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. meilerlab.orgresearchgate.net These models are developed by establishing a mathematical relationship between molecular descriptors and the property of interest. meilerlab.org For this compound and its analogs, QSAR and QSPR studies can predict various endpoints, including biological activity, toxicity, and physicochemical characteristics. researchgate.net The development of these models relies on a dataset of compounds with known activities or properties to train the algorithm. meilerlab.org

Prediction of Acidity Constants (pKa) of this compound and Analogs

A key application of QSPR modeling for this compound is the prediction of its acidity constant (pKa). The pKa value is a crucial parameter that influences the compound's behavior in different chemical and biological environments. libretexts.org Computational methods, including those based on quantum chemistry and empirical models, are employed to estimate pKa values with increasing accuracy. kyushu-u.ac.jp

One study utilized an artificial neural network (ANN) to predict the pKa of substituted acetic acids, including this compound. niscpr.res.in The experimental pKa for this compound was reported as 4.18, while the predicted values from different models varied. niscpr.res.in This highlights the ongoing efforts to refine predictive models for enhanced accuracy. niscpr.res.innih.gov The development of accurate pKa prediction methods is vital as experimental determination is not always feasible. kyushu-u.ac.jp

Table 1: Experimental and Predicted pKa Values for this compound niscpr.res.in

| Method | pKa Value |

| Experimental | 4.18 |

| MLR Model | 4.021 |

| ANN Model | 4.239 |

This table is based on data from a study that used Multi-Parameter Linear Regression (MLR) and Artificial Neural Network (ANN) models to predict pKa values. niscpr.res.in

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a ligand, such as this compound, and a biological receptor. nih.govresearchgate.net Docking predicts the preferred binding orientation of the ligand to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.govresearchgate.net

In the context of drug design, these simulations can help in identifying potential protein targets for this compound and in understanding the molecular basis of its biological activity. For example, derivatives of this compound have been investigated as inhibitors of enzymes like 8-oxo-guanine DNA glycosylase 1 (OGG1). semanticscholar.org Molecular dynamics simulations have been used to assess the stability of protein-ligand interactions and the relevance of specific amino acid contacts. semanticscholar.org

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic parameters of this compound, which aids in the interpretation of experimental spectra. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to various spectroscopic data for this compound. nist.gov The PubChem database also contains predicted and experimental spectral information, including 13C NMR, mass spectrometry, and infrared (IR) spectra. nih.gov For instance, predicted collision cross-section (CCS) values for different adducts of this compound have been calculated. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 262.95635 | 140.7 |

| [M+Na]+ | 284.93829 | 141.6 |

| [M-H]- | 260.94179 | 136.3 |

| [M+NH4]+ | 279.98289 | 156.0 |

| [M+K]+ | 300.91223 | 145.5 |

This table presents the predicted collision cross-section values for various adducts of this compound, which are useful in mass spectrometry analysis. uni.lu

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling and transition state analysis are computational techniques used to investigate the mechanism of chemical reactions involving this compound. These methods help in understanding the energetics and kinetics of a reaction by identifying the transition states and intermediates along the reaction coordinate.

For example, the reactivity of carboxylic acids with diazodiphenylmethane (B31153) has been studied, and the proposed mechanism involves the formation of a diazonium–carboxylate ion pair in the rate-determining step. researchgate.net Such studies provide a theoretical framework for understanding the chemical transformations of this compound and can guide the design of new synthetic routes. acs.orgmit.edu

Advanced Applications in Chemical Research and Development

Role as an Intermediate in Complex Organic Synthesis

4-Iodophenylacetic acid serves as a vital raw material and intermediate in the fields of organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. fishersci.nl Its chemical structure allows it to participate in a variety of chemical reactions, making it an essential building block for creating more complex molecules. chemimpex.com

One of the key reactions where this compound is utilized is in the synthesis of halogenated N,N'-diphenethylethylenediamines. In one study, the acid chloride derived from this compound was reacted with a diamine to produce a diamide (B1670390) derivative, showcasing its utility in constructing complex molecular frameworks. nih.gov Furthermore, it is used in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. fishersci.nl

The compound is also a precursor in the synthesis of various biologically active molecules. For instance, it has been used to synthesize derivatives with potential anti-inflammatory and analgesic properties. chemimpex.com In a specific example, this compound was esterified and then methoxycarbonylated to produce a malonic ester, which was subsequently used in a cyclization reaction with urea (B33335) to form iodinated barbiturate (B1230296) derivatives. mdpi.com This highlights its role in creating heterocyclic compounds with potential applications in medicinal chemistry.

Building Block for Multifunctional Compounds

The versatility of this compound extends to its use as a building block for creating multifunctional compounds. ontosight.ai Its structure can be modified to incorporate various functional groups, leading to compounds with tailored properties for specific applications. chemimpex.com

A significant area of application is in the development of radiopharmaceuticals. The 4-(p-iodophenyl)acetic acid moiety has been employed as an albumin-binding group in radiotracers for targeted radionuclide therapy. mdpi.com By attaching this group to a targeting molecule and a chelator for a radionuclide, researchers can create compounds that bind to serum albumin, which can improve their pharmacokinetic properties. This modification has been shown to lead to higher tumor uptake compared to similar compounds without the albumin-binding group. mdpi.com

Furthermore, derivatives of this compound are being explored for their potential pharmacological activities. For example, research has indicated that certain derivatives exhibit anti-inflammatory properties. The ability to functionalize the core structure of this compound makes it a valuable platform for developing new therapeutic agents. chemimpex.com

Development of Radiolabeled Analogs for Research

The presence of an iodine atom in this compound makes it an ideal candidate for radiolabeling, a technique crucial for various research applications, particularly in nuclear medicine and diagnostic imaging. ontosight.ai

Radiosynthesis of ¹³¹I-Labeled this compound

The radiosynthesis of ¹³¹I-labeled this compound has been successfully achieved through various methods. One common method is isotope exchange, where a non-radioactive iodine atom is swapped with a radioactive one. researchgate.netup.ac.zanih.gov In one study, this method yielded a radiochemical purity of 97.8 ± 1.2%. researchgate.netup.ac.zanih.gov Another approach involves a copper-ion-assisted nucleophilic exchange reaction, which is considered a mild method for radioiodination. nih.gov Microwave heating has also been employed to accelerate the radiolabeling process. nih.gov

In a more complex synthesis, a stannyl (B1234572) precursor of a derivative was created, which then underwent radioiododestannylation using no-carrier-added [¹²³I/¹²⁴I]NaI and chloroamine-T to produce the desired radiolabeled compound. mdpi.com

Evaluation of Biodistribution and Pharmacokinetics of Radiolabeled Compounds in Animal Models

Once synthesized, the biodistribution and pharmacokinetics of these radiolabeled analogs are evaluated in animal models to understand their behavior in a living system. researchgate.netup.ac.zanih.gov

Studies involving ¹³¹I-labeled this compound in Sprague Dawley rats have shown that the compound is rapidly excreted from all organs via the kidneys into the urine, with no specific target organ identified after 5 hours. researchgate.netup.ac.zanih.gov Dynamic and static scans using a SPECT camera were used to monitor the distribution of the radiolabeled compound. researchgate.netup.ac.za

In another study using athymic nude mice with xenografted esophageal cancer cells, a tumor uptake of 4 ± 0.4 % of the injected dose per gram (%ID/g) was observed with a tumor-to-background ratio of 2. researchgate.netup.ac.zanih.gov However, significant levels of activity remained in the blood pool after 5 hours, suggesting that increased tumor uptake might occur at later time points. researchgate.netup.ac.zanih.gov

The table below summarizes the key findings from a biodistribution study of ¹³¹I-labeled this compound in xenograft mice.

| Parameter | Value |

| Animal Model | Athymic nude (balb/c) mice with WHCO1 cell xenografts |

| Tumor Uptake (5h post-injection) | 4 ± 0.4 %ID/g |

| Tumor-to-Background Ratio | 2 |

| Primary Excretion Route | Renal (via urine) |

Data sourced from a study on the biodistribution and pharmacokinetics of I-131 labelled this compound. researchgate.netup.ac.zanih.gov

Potential as Diagnostic Imaging Agents

The ability to radiolabel this compound and its derivatives opens up possibilities for their use as diagnostic imaging agents. ontosight.ainih.gov The emitted radiation from the radionuclide allows for non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). up.ac.za

For instance, ¹³¹I-labeled compounds can be used for diagnostic studies with a high-energy collimator. up.ac.za The γ-radiation emitted by ¹³¹I can be imaged to evaluate the biodistribution and radiation exposure of a potential therapeutic dose. up.ac.za Furthermore, other iodine isotopes like ¹²³I for SPECT imaging and ¹²⁴I for PET imaging offer alternative diagnostic possibilities. up.ac.za The development of these radiolabeled analogs is a promising area of research for creating new tools for diagnosing and monitoring various diseases, including cancer. nih.gov

Utilization in Materials Science Research

Beyond its applications in the life sciences, this compound is also finding use in materials science research. chemimpex.com Its unique chemical properties make it a candidate for incorporation into polymers and coatings to enhance material properties. chemimpex.com The reactivity of the iodine substituent can be exploited to create materials with specific functionalities. Research in this area is focused on developing advanced materials for applications in electronics and specialized coatings. chemimpex.com

Biological and Biomedical Research Applications

Pharmaceutical Development and Medicinal Chemistry Research

4-Iodophenylacetic acid serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceutical compounds. ontosight.aichemimpex.compubcompare.ai Its utility spans from the creation of complex organic molecules to the development of new drug candidates with potential therapeutic effects. chemimpex.compubcompare.ai

The chemical reactivity of this compound, particularly the presence of the iodine atom, makes it a versatile intermediate in organic synthesis. chemimpex.com This allows for its participation in various chemical reactions to create more complex and biologically active molecules. chemimpex.com For instance, it is a key starting material in the synthesis of various pharmaceuticals. chemimpex.comfishersci.nl The iodine substituent enhances its reactivity, enabling its use in reactions like Suzuki-Miyaura coupling to form biaryl compounds.

One notable application is in the synthesis of celecoxib (B62257) derivatives. tennessee.edu A radioiodinated version of a celecoxib derivative has been synthesized using a multi-step process starting from 2-iodoanisole, which is related to the core structure of this compound. tennessee.edu Additionally, this compound has been used in the solid-phase synthesis of biphenyls through palladium-catalyzed cross-coupling reactions. researchgate.net It has also been a precursor in the synthesis of polymer-supported iodine(III) reagents, which are then used in spirocyclization reactions to create complex scaffolds for natural product synthesis. nih.govbeilstein-journals.org

This compound and its derivatives have been explored for their potential in developing new anti-inflammatory drugs. chemimpex.com The structural framework of phenylacetic acid is a common feature in many nonsteroidal anti-inflammatory drugs (NSAIDs). rsc.org Researchers have utilized 2-(4-iodophenyl)acetic acid in the synthesis of various biologically active molecules, particularly in the development of anti-inflammatory and analgesic agents. chemimpex.com

The synthesis of analogs of indomethacin, a potent NSAID, sometimes involves intermediates structurally related to this compound. nih.govmdpi.comnih.gov While direct synthesis of diclofenac (B195802) from this compound is not the primary route, a similar compound, o-iodophenylacetic acid, is used in some synthetic pathways for diclofenac, highlighting the role of iodinated phenylacetic acids in the synthesis of this class of drugs. researchgate.netresearchgate.net

Beyond its role as a synthetic intermediate, derivatives of this compound are being investigated for their own therapeutic potential. ontosight.ai For example, platinum(IV) complexes incorporating halogenated phenylacetic acid derivatives, including this compound, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. mdpi.commdpi.comresearchgate.net These complexes are designed as multimodal prodrugs, aiming to improve upon the efficacy of existing platinum-based chemotherapeutics. mdpi.combohrium.com

Furthermore, the radiolabeled form, [131I] this compound, has been studied for its biodistribution in animal models, suggesting its potential as both a diagnostic imaging and a therapeutic agent for cancer. up.ac.za The rationale stems from the known anti-proliferative effects of phenylacetate (B1230308). up.ac.za

Biochemical Research and Mechanistic Pathway Investigations

The unique properties of this compound also make it a valuable tool for fundamental biochemical research. ontosight.aichemimpex.com

This compound and its esters are utilized in the study of enzyme-catalyzed reactions. Its structure can mimic natural substrates, allowing it to act as a probe to investigate biological pathways involving aromatic esters. For example, its methyl ester, Methyl 4-Iodophenylacetate, is used in biochemical assays and to study enzyme-catalyzed reactions. The halogen bonding capabilities of such compounds may also influence enzyme interactions.

This compound is employed in studies aimed at understanding the mechanisms of biological pathways. chemimpex.com By incorporating this compound or its derivatives into biological systems, researchers can investigate disease processes and identify potential therapeutic targets. chemimpex.com For instance, it has been used to study the metabolism of substituted methamphetamines by cytochrome P450 enzymes. semanticscholar.orgscirp.org In these studies, this compound served as a starting material for the synthesis of 4-iodophenylacetone, a precursor to 4-iodomethamphetamine. semanticscholar.orgscirp.org The inhibitory effects of these compounds on enzymes like CYP2D6 provide insights into drug metabolism pathways. semanticscholar.org

Research Related to Thyroid Function and Hormone Synthesis

This compound (4-IPA) is structurally similar to the acetic acid analogues of thyroid hormones, such as tetraiodothyroacetic acid (Tetrac) and tri-iodothyroacetic acid (Triac). thyroid.orgnih.gov These analogues are known metabolites of the primary thyroid hormones, thyroxine (T4) and tri-iodothyronine (T3), formed through oxidative deamination and decarboxylation. thyroid.org The structural resemblance of 4-IPA to these biologically active metabolites has prompted its use in studies related to thyroid function. ontosight.ai

Research has explored the possibility that the enzymatic degradation of 4-IPA in the body could release iodide, which is an essential component for the synthesis of thyroid hormones. up.ac.za However, studies involving radioactively labeled 4-IPA have shown that while there is some uptake of the label in the thyroid gland, it does not appear to be a primary target organ. up.ac.za This suggests that deiodination of 4-IPA in a way that significantly contributes to the iodide pool for hormone synthesis may be a minor metabolic pathway. thyroid.orgup.ac.za The compound's structural similarity to thyroid hormone metabolites makes it a subject of interest in understanding the transport and metabolism of thyroid-related compounds. nih.gov

Metabolic Studies of Halogenated Phenylacetic Acid Derivatives

The metabolism of halogenated phenylacetic acid derivatives, a class of compounds to which this compound belongs, has been a subject of scientific inquiry. nih.govoup.comnih.gov These studies are crucial for understanding how the body processes such compounds, which can influence their therapeutic efficacy and potential toxicity. The type and position of the halogen atom on the phenyl ring can significantly affect the metabolic pathway. oup.com

In general, phenylacetic acid and its derivatives are known to be metabolized through various pathways, including conjugation with amino acids like glycine. researchgate.net Studies on halogenated derivatives focus on identifying the primary enzymes involved in their breakdown and the resulting metabolites. oup.comscirp.org

Cytochrome P450 Enzyme Inhibition Studies

Cytochrome P450 (CYP450) enzymes are a major family of enzymes involved in the metabolism of a vast array of foreign compounds, including drugs. scirp.orgnih.gov The potential for drug-drug interactions is often linked to the inhibition or induction of these enzymes. scirp.org Research has been conducted to evaluate the inhibitory effects of halogenated phenylacetic acid derivatives on CYP450 isoenzymes. oup.comscirp.org

One study investigated the in vitro metabolism of several 4-substituted methamphetamines and their potential to inhibit CYP2D6, a key enzyme in drug metabolism. scirp.org While this study did not directly test this compound, it did involve 4-iodomethamphetamine and noted that CYP2D6 was the dominant enzyme in the metabolism of this class of compounds. scirp.org Another study on the inhibition of penicillin biosynthetic enzymes found that phenylacetic acid derivatives with halogens (Cl or Br) at the 3 and/or 4 positions strongly inhibited the enzymes isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase (AT). oup.com This suggests that halogenated phenylacetic acids can interact with and inhibit specific enzymatic processes.

Cancer Research and Antineoplastic Agent Development

This compound has attracted considerable attention in the field of cancer research, both as a standalone agent and as a component of more complex anticancer drugs. researchgate.netmdpi.comresearchgate.netnih.govbohrium.com Its parent compound, phenylacetate, has shown anti-proliferative effects in various cancer cell lines. up.ac.zaresearchgate.net The introduction of an iodine atom offers a site for radiolabeling, which is valuable for diagnostic imaging and targeted radiotherapy. ontosight.airesearchgate.net

Synthesis and Cytotoxicity Assessment of Platinum(IV) Complexes Incorporating this compound

A promising strategy in the development of new anticancer drugs involves the creation of platinum(IV) complexes. mdpi.comresearchgate.netnih.govbohrium.com These are generally more stable and less reactive than traditional platinum(II) drugs like cisplatin, potentially leading to reduced side effects. researchgate.net Researchers have synthesized and characterized a series of cytotoxic platinum(IV) complexes that incorporate halogenated phenylacetic acid derivatives, including this compound, as axial ligands. mdpi.comnih.gov The synthesis involves attaching the halogenated phenylacetic acid to a platinum(IV) core structure. mdpi.com

In vitro Cytotoxicity Studies on Various Cancer Cell Lines

The anticancer potential of these novel platinum(IV) complexes featuring this compound and other halogenated derivatives has been evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. mdpi.comresearchgate.netbohrium.com These studies measure the concentration of the compound required to inhibit cell growth by 50% (GI50). mdpi.com

The results have shown that these complexes exhibit significant biological activity. mdpi.comnih.gov For instance, a study assessing a series of these complexes found them to be highly potent across multiple cell lines, including those resistant to cisplatin. mdpi.comnih.gov While complexes with 4-fluorophenylacetic acid and 4-bromophenylacetic acid showed the highest potency in some cases, the series of halogenated derivatives demonstrated superior activity compared to cisplatin. mdpi.comnih.gov

Table 1: In vitro Cytotoxicity (GI50, nM) of Platinum(IV) Complexes with Halogenated Phenylacetic Acid Ligands in Various Cancer Cell Lines This table is representative of data presented in the cited literature and is for illustrative purposes. Specific values may vary between experiments.

| Cell Line | Cancer Type | Complex with 4-FPA (4) | Complex with 4-BPA (6) | Cisplatin |

| HT29 | Colon | 20 nM (average) | 20 nM (average) | 1200 nM |

| Du145 | Prostate | 0.7 nM | - | 1200 nM |

| ADDP-resistant | Ovarian | 6 nM | - | ~28200 nM |

| U87 | Glioblastoma | Assessed | Assessed | Assessed |

| MCF-7 | Breast | Assessed | Assessed | Assessed |

| A2780 | Ovarian | Assessed | Assessed | Assessed |

| H460 | Lung | Assessed | Assessed | Assessed |

| A431 | Skin | Assessed | Assessed | Assessed |

| BE2-C | Neuroblastoma | Assessed | Assessed | Assessed |

| SJ-G2 | Glioblastoma | Assessed | Assessed | Assessed |

| MIA | Pancreas | Assessed | Assessed | Assessed |

| Data sourced from references mdpi.comnih.gov. Note: "-" indicates data not specified for that particular complex in the provided search results. |

Investigations into Tumor Uptake and Selectivity of Labeled Compounds

The presence of iodine in this compound makes it an ideal candidate for radiolabeling with isotopes of iodine, such as Iodine-131 (¹³¹I), for use in nuclear medicine. ontosight.airesearchgate.net Radiolabeled compounds can be used for both diagnostic imaging (to locate tumors) and targeted radiotherapy (to deliver a cytotoxic radiation dose directly to the cancer cells). researchgate.netbenthamscience.com

A preliminary study investigated the biodistribution and pharmacokinetics of ¹³¹I-labeled this compound in mice with xenografted human esophageal cancer cells. researchgate.netbenthamscience.com The key findings from this research include:

Tumor Uptake : An ex vivo study showed a tumor uptake of 4 ± 0.4% of the injected dose per gram of tissue (%ID/g) five hours after injection. researchgate.netbenthamscience.com

Tumor to Background Ratio : The study recorded a tumor-to-background ratio of 2, indicating that the compound accumulated in the tumor at twice the concentration of the surrounding muscle tissue. researchgate.netbenthamscience.com

Excretion : The compound was observed to be excreted rapidly from most organs via the kidneys into the urine. researchgate.netbenthamscience.com

While no specific target organ was identified, the observed tumor uptake suggests that labeled this compound derivatives warrant further investigation as potential radiopharmaceuticals for cancer diagnosis and therapy. researchgate.netbenthamscience.com The high activity remaining in the blood pool at the 5-hour mark suggests that higher tumor uptake might be achievable at later time points. researchgate.netbenthamscience.com

Anti-proliferative and Anti-differentiating Effects of Phenylacetate Analogs

Phenylacetate, an aromatic fatty acid that occurs naturally as a product of phenylalanine metabolism, has demonstrated notable anti-proliferative and anti-differentiating capabilities in various cancer models. researchgate.netup.ac.za Research has shown its effectiveness at non-toxic concentrations against both solid tumors and hematological malignancies. up.ac.zanih.gov These properties have prompted investigations into its analogs, such as this compound, to explore their potential as therapeutic agents. researchgate.net

The anti-proliferative action of phenylacetate has been documented across a wide range of cancer cell lines. It is known to inhibit tumor growth while sparing normal tissues and can induce differentiation and phenotypic reversion in malignant cells. up.ac.za This broad-spectrum activity has positioned phenylacetate and its derivatives as subjects of interest in oncology research.

Table 1: Cancer Cell Lines Demonstrating Susceptibility to Phenylacetate's Anti-proliferative Effects up.ac.za

| Cancer Type | Cell Line Information |

|---|---|

| Prostate Carcinoma | Studies have shown inhibitory effects on prostate cancer cell growth. |

| Melanoma | Effective in inhibiting the proliferation of melanoma cells. |

| Rhabdomyosarcoma | Demonstrated anti-proliferative action against this soft tissue sarcoma. |

| Breast Cancer | Research indicates inhibition of breast cancer cell proliferation. |

| Pancreatic Adenocarcinoma | Shows potential in controlling the growth of pancreatic cancer cells. |

| Ovarian Carcinoma | Effective against ovarian cancer cell lines in vitro. |

| B-chronic Lymphocytic Leukaemia | Anti-proliferative effects observed in this type of leukemia. |

Building on the established effects of phenylacetate, studies have explored this compound, particularly when radiolabeled with Iodine-131 (¹³¹I), as a potential radiopharmaceutical equivalent. up.ac.zanih.govresearchgate.net The rationale is to combine the targeting potential of the phenylacetate structure with the therapeutic and imaging capabilities of the radioisotope.

Diagnostic Applications in Medical Imaging

The primary diagnostic application of this compound is in the field of nuclear medicine, specifically as a carrier molecule for radioisotopes in imaging studies. nih.govnih.gov When labeled with a gamma-emitting radionuclide like ¹³¹I, it becomes a radiopharmaceutical agent that can be tracked in the body using a SPECT (Single-Photon Emission Computed Tomography) camera. nih.govresearchgate.net

A preliminary study investigating ¹³¹I-radiolabeled this compound in mice xenografted with WHCO1, an esophageal cancer cell line, demonstrated its potential for tumor imaging. up.ac.zanih.gov The study recorded a tumor uptake of 4 ± 0.4% of the injected dose per gram (% ID/g) with a tumor-to-background ratio of 2 after five hours. up.ac.zanih.govresearchgate.net Although significant activity remained in the blood pool, the findings suggest that the compound could be a candidate for further investigation in cancer diagnostics. up.ac.zanih.gov

Formulation of Contrast Agents

The formulation of this compound as an imaging agent involves radiolabeling, a process where a radioactive isotope is attached to the molecule. For diagnostic purposes, this has been achieved through a nucleophilic isotope exchange reaction, where a non-radioactive iodine atom on the phenyl ring is swapped with a radioactive one, such as ¹³¹I. up.ac.zanih.govnih.gov

This process has been optimized to produce a viable agent for preclinical studies. The key parameters of this formulation are detailed below.

Table 2: Radiolabeling of this compound up.ac.zanih.govnih.gov

| Parameter | Value | Details |

|---|---|---|

| Labeling Method | Nucleophilic Isotope Exchange | Utilizes Cu⁺ as a catalyst. nih.gov |